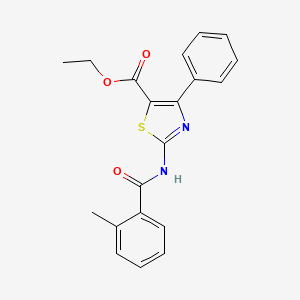
Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually described in a step-by-step manner, detailing the conditions, reagents, and catalysts used in each step .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like reactivity, stability, and flammability are also analyzed .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has shown promise in antimicrobial activities. Modified forms of this compound have been synthesized and demonstrated effectiveness against various strains of bacteria and fungi. Structural analyses such as IR, 1H NMR, 13C NMR, and mass spectral techniques have been used to confirm the structures of these derivatives. The antimicrobial properties were evaluated using the serial dilution method, and 3D QSAR analysis provided insights into the structure-activity relationship of these molecules (Desai, Bhatt, & Joshi, 2019).
Synthesis and Chemical Properties
Research has also focused on the synthesis of related compounds and their properties. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in specific conditions resulted in the formation of thiazole-5-carboxylate esters. X-ray crystal structures helped confirm the involvement of sulfur in the intermediate vinyl thioesters formation (Fong, Janowski, Prager, & Taylor, 2004).
Fluorescent Probing and Bioimaging
In the realm of analytical chemistry and diagnostics, derivatives of ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate have been explored as fluorescent probes. A study designed a colorimetric and ratiometric fluorescent probe using a derivative of this compound for the rapid, sensitive, and selective detection of biothiols in physiological media. This probe demonstrated potential for bioimaging applications, highlighting its utility in biological and medical research (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Organic Synthesis and Heterocyclic Compounds
The compound has also been utilized in the synthesis of diverse organic structures. One study described an efficient phosphine-catalyzed [4 + 2] annulation process to create tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-10-5-4-6-11-14)21-20(26-17)22-18(23)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYHEUOTLKCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2858428.png)
![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)
![7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2858430.png)
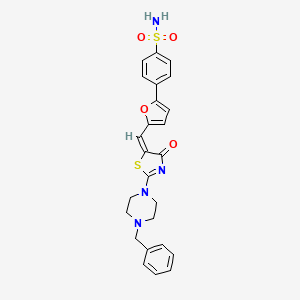

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2858437.png)
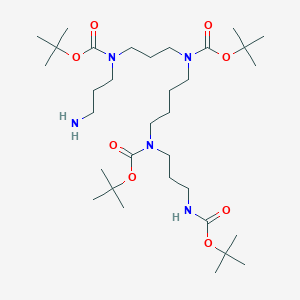

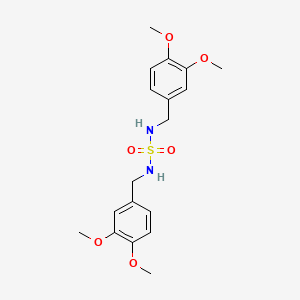
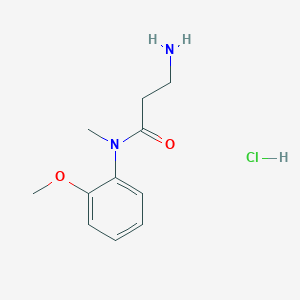


![2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine](/img/structure/B2858450.png)
![2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2858451.png)
